molecular formula C10H13NO2 B155065 Methyl 2-amino-3-phenylpropanoate CAS No. 15028-44-1

Methyl 2-amino-3-phenylpropanoate

Cat. No. B155065
CAS RN: 15028-44-1
M. Wt: 179.22 g/mol
InChI Key: VSDUZFOSJDMAFZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-phenylpropanoate is a chemical compound that is related to various research areas, including the synthesis of polymers, heterocyclic systems, and potential pharmaceutical applications. It is structurally characterized by the presence of an amino group and a phenyl group attached to a propanoate skeleton.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of azido end-capped poly(2-methylpropene) was achieved by polymerization initiated by the system Lewis acid-2-azido-2-phenylpropane (APP), demonstrating the versatility of phenylpropanoate derivatives in polymer chemistry . Similarly, compounds with a core structure resembling methyl 2-amino-3-phenylpropanoate have been synthesized for the preparation of various heterocyclic systems, indicating the utility of such compounds as synthons in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 2-amino-3-phenylpropanoate has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, providing insights into the molecular conformation and intermolecular interactions . The orientation around the double bond for certain analogs has also been established by X-ray analysis .

Chemical Reactions Analysis

Compounds structurally similar to methyl 2-amino-3-phenylpropanoate have been used in various chemical reactions to synthesize heterocyclic systems. These reactions include the preparation of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other complex heterocycles . The reactivity of these compounds often depends on the substituents present and the reaction conditions employed.

Physical and Chemical

Scientific Research Applications

  • Chemical Synthesis

    • Methyl 2-amino-3-phenylpropanoate can be used as a starting material or intermediate in the synthesis of other complex molecules . The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used.
    • For example, it could be used in the synthesis of pharmaceuticals, where the phenylpropanoate structure might be useful for creating compounds with specific biological activities .
  • Pharmaceutical Research

    • Given its structure, Methyl 2-amino-3-phenylpropanoate could potentially be used in pharmaceutical research . The phenylpropanoate moiety is found in a number of bioactive compounds, so this reagent could be useful for creating new drug candidates.
  • Material Science

    • In material science, Methyl 2-amino-3-phenylpropanoate could potentially be used in the synthesis of polymers or other materials . The specific methods of application would depend on the particular material synthesis process being used.
  • Anti-inflammatory Activity

    • A novel series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate derivatives have been synthesized and screened for in vivo acute anti-inflammatory and analgesic activities . Compound 2e exhibited the most promising and significant anti-inflammatory profile while compounds 2b, 2h, 2i, and 2j showed moderate to good inhibitory activity . These compounds were also found to have considerable analgesic activity (acetic acid-induced writhing model) and antipyretic activity (yeast-induced pyrexia model) .
  • Inhibitory Activity Against Cyclooxygenase Enzyme (COX-1/COX-2)

    • The synthesized compounds were further evaluated for their inhibitory activity against cyclooxygenase enzyme (COX-1/COX-2), by in vitro colorimetric COX (ovine) inhibitor screening assay method . The results revealed that the compounds 2b, 2e, 2h, 2i, and 2j exhibited selective and effective inhibition against COX-2 .
  • Computational Insights

    • In an attempt to understand the ligand–protein interactions in terms of their binding affinity, docking studies were also performed using Molegro Virtual Docker (MVD-2013, 6.0) for the title compounds . It was observed that the binding affinities calculated were in agreement with the experimental IC 50 values .

Safety And Hazards

“Methyl 2-amino-3-phenylpropanoate” is sold with a warning signal. The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

methyl 2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUZFOSJDMAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903021
Record name NoName_3602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-phenylpropanoate

CAS RN

15028-44-1, 21685-51-8
Record name DL-Phenylalanine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15028-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-phenyl-DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522409
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Record name Methyl 3-phenyl-DL-alaninate
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Synthesis routes and methods

Procedure details

Example 17 was repeated except for using DL-phenylalanine methyl ester instead of L-phenylalanine methyl ester to obtain 756 mg of an addition compound of N-benzyloxycarbonyl-L-aspartyl L-phenylalanine methyl ester and D-phenyl alanine methyl ester (1:1) (melting point: 105° to 111° C.; yield: 62.3% based on N-benzyloxycarbonyl L-aspartic acid).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
P Yin, ML Hu, J Xiong, XW Yan - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… Aqueous NaOH (20 ml, 10%) was added dropwise to a mixture of 4-methylbenzene-1-sulfonyl chloride (10 mmol, 1.905 g) and methyl 2-amino-3-phenylpropanoate (12 mmol, 2.148 g) …
Number of citations: 1 scripts.iucr.org
DF Li, PP Hu, MS Liu, XL Kong, JC Zhang… - Journal of agricultural …, 2013 - ACS Publications
… Their tyrosinase activity was determined, and it was found that one of the compounds ((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)methyl 2-amino-3-phenylpropanoate, 5e) …
Number of citations: 57 pubs.acs.org
B Sadhasivam, MF Rigana, B Rukmanikrishnan… - Polymer Bulletin, 2018 - Springer
A new chiral diamine l-methyl 2-(3,5-diaminobenzamido)-3-phenylpropanoate (MABPP) was synthesized using l-phenylalanine (essential amino acid) as the starting material. The …
Number of citations: 9 link.springer.com
MB Palkar, DM Praveen, PM Ronad… - Medicinal Chemistry …, 2015 - Springer
… This was obtained by reacting methyl-2-amino-3-phenylpropanoate hydrochloride (1, 2.15 g) and 4-fluorobenzaldehyde (1.241 g) as described in the general procedure and isolated as …
Number of citations: 8 link.springer.com
LP Li, HL Peng, BH Ye - Inorganica Chimica Acta, 2018 - Elsevier
… Furthermore, α-amino esters, S/R-methyl 2-amino-2-phenylacetate (PAES/R), S/R-methyl 2-amino-3-phenylpropanoate (PPES/R) and S/R-methyl 2-amino-3-methylbutanoate (MBES/R)…
Number of citations: 12 www.sciencedirect.com
C Di Chio, S Previti, G Amendola… - European Journal of …, 2022 - Elsevier
… To a solution of methyl 2-amino-3-phenylpropanoate 6 (100 mg, 0.46 mmol) in dry DCM were added DIPEA (164.8 μl, 0.93 mmol) and 2-fluorobenzoyl chloride 4a (55.3 μl, 0.46 mmol) …
Number of citations: 10 www.sciencedirect.com
A Perona, D Sanz, RM Claramunt… - Magnetic Resonance in …, 2008 - Wiley Online Library
Schiff bases of 3‐hydroxypyridin‐4‐carboxaldehyde and L‐α‐amino esters as well as those derived from the structurally related amines lacking the ester function have been synthesised…
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
… (S)-Methyl 2-amino-3-phenylpropanoate (P30) was prepared by reacting l-phenylalanine with thionyl chloride followed by methanol according to the standard procedure (21). …
Number of citations: 25 pubs.acs.org
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
Number of citations: 20 www.sciencedirect.com
T Samsawat, C Jaramornburapong… - Journal of Applied …, 2021 - japsonline.com
Three new geldanamycin (GDM) derivatives, 17-((S)-2-amino-3-(1H-indol-3-ylpropan-1-ol)-17-demethoxygeldanamycin (2), 17-((S)-2-amino-3-phenylpropan-1-ol)-17-…
Number of citations: 1 japsonline.com

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